REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[C:6]([N+:17]([O-:19])=[O:18])[CH:5]=1.[ClH:21]>>[ClH:21].[CH3:16][N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[CH:5][C:6]=2[N+:17]([O-:19])=[O:18])[CH2:11][CH2:12]1 |f:2.3|
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N1CCN(CC1)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1CCN(CC1)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |